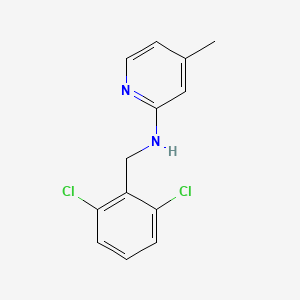

N-(2,6-Dichlorobenzyl)-4-methylpyridin-2-amine

CAS No.:

Cat. No.: VC17423272

Molecular Formula: C13H12Cl2N2

Molecular Weight: 267.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H12Cl2N2 |

|---|---|

| Molecular Weight | 267.15 g/mol |

| IUPAC Name | N-[(2,6-dichlorophenyl)methyl]-4-methylpyridin-2-amine |

| Standard InChI | InChI=1S/C13H12Cl2N2/c1-9-5-6-16-13(7-9)17-8-10-11(14)3-2-4-12(10)15/h2-7H,8H2,1H3,(H,16,17) |

| Standard InChI Key | ILBSKRVPLJLLRX-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=NC=C1)NCC2=C(C=CC=C2Cl)Cl |

Introduction

Chemical Identity and Structural Characteristics

N-(2,6-Dichlorobenzyl)-4-methylpyridin-2-amine belongs to the class of aromatic amines, featuring a pyridine core modified with methyl and dichlorobenzyl groups. Its IUPAC name, N-[(2,6-dichlorophenyl)methyl]-4-methylpyridin-2-amine, reflects the substitution pattern. Key physicochemical properties are summarized below:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₂Cl₂N₂ |

| Molecular Weight | 267.15 g/mol |

| IUPAC Name | N-[(2,6-dichlorophenyl)methyl]-4-methylpyridin-2-amine |

| Canonical SMILES | CC1=CC(=NC=C1)NCC2=C(C=CC=C2Cl)Cl |

| InChI Key | ILBSKRVPLJLLRX-UHFFFAOYSA-N |

| CAS Number | 166751-49-1 |

The compound’s structure combines a lipophilic dichlorobenzyl group with a polar pyridine ring, conferring amphiphilic properties. X-ray crystallography of analogous compounds reveals planar aromatic systems with dihedral angles between the pyridine and benzene rings influencing molecular packing .

Synthetic Methodologies

Primary Synthesis Route

The most reported synthesis involves a nucleophilic substitution reaction between 2,6-dichlorobenzyl chloride and 4-methylpyridin-2-amine. The process typically employs polar aprotic solvents (e.g., dimethylformamide) under inert atmospheres to minimize side reactions. A representative protocol is as follows:

-

Reagents:

-

2,6-Dichlorobenzyl chloride (1.2 equiv)

-

4-Methylpyridin-2-amine (1.0 equiv)

-

Triethylamine (2.0 equiv, as base)

-

Anhydrous DMF (solvent)

-

-

Procedure:

-

Dissolve 4-methylpyridin-2-amine in DMF at 0°C.

-

Add triethylamine dropwise, followed by 2,6-dichlorobenzyl chloride.

-

Stir at room temperature for 12–16 hours.

-

Quench with ice water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/ethyl acetate 4:1).

-

Optimization Strategies

-

Catalytic Enhancements: Beta-alanine catalysis, as demonstrated in analogous pyridine syntheses, improves regioselectivity .

-

Solvent Effects: Substituting DMF with tert-butyl methyl ether (MTBE) reduces polarity, minimizing byproduct formation during reflux .

-

Temperature Control: Maintaining temperatures below 60°C prevents decomposition of the dichlorobenzyl intermediate.

Applications in Medicinal Chemistry

Structure-Activity Relationship (SAR) Insights

-

Chlorine Substitution: The 2,6-dichloro configuration enhances lipid solubility, improving membrane permeability.

-

Methyl Group Role: The 4-methyl group on pyridine stabilizes π-π interactions with aromatic residues in enzyme active sites .

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 5.1 Hz, 1H, pyridine-H6), 7.38–7.25 (m, 3H, benzyl-H), 6.65 (s, 1H, pyridine-H3), 4.52 (s, 2H, CH₂), 2.33 (s, 3H, CH₃).

-

LC-MS: [M+H]⁺ = 267.1 (calculated), 267.0 (observed).

Future Research Directions

-

Mechanistic Studies: Elucidate interactions with CDKs and viral proteases using crystallography.

-

Derivatization: Introduce sulfonamide or carboxylate groups to enhance water solubility.

-

In Vivo Testing: Evaluate pharmacokinetics in rodent models to assess therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume